molecular formula C8H14O4 B051343 methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 117181-61-0

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B051343
CAS RN: 117181-61-0
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-WDSKDSINSA-N
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Description

Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, also known as methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, is an important compound in organic chemistry. It is a versatile reagent that is used in a variety of applications such as synthesis, catalysis, and drug discovery. It is also used in the synthesis of pharmaceuticals and is an important intermediate in the synthesis of many natural products. This compound has been studied extensively for its ability to catalyze reactions, as well as for its potential therapeutic applications.

Scientific Research Applications

Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential use as an antifungal agent. In addition, it has been studied for its potential use as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate is not yet fully understood. However, it is believed to act as a proton donor, which allows it to catalyze reactions. It is also believed to interact with certain enzymes and receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects
Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to have antioxidant and antifungal properties.

Advantages and Limitations for Lab Experiments

Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate is a highly versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low toxicity, its ability to catalyze reactions, and its potential therapeutic applications. However, its limitations include its relatively high cost and its potential for toxicity in high concentrations.

Future Directions

Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has a wide range of potential applications in the field of organic chemistry and pharmacology. Future research should focus on understanding the mechanism of action of this compound, as well as its potential therapeutic applications. In addition, further research should be conducted to evaluate the safety and efficacy of this compound in humans. Finally, additional research should be conducted to explore its potential use as a catalyst in organic synthesis.

Synthesis Methods

Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction and the Stork reaction. The Mitsunobu reaction involves the reaction of a diol or an alcohol with an ester in the presence of an acid catalyst. The Stork reaction involves the reaction of an alcohol with an aldehyde or ketone in the presence of a base catalyst. In both cases, the reaction produces a methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate.

properties

IUPAC Name

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKYRWKHKGMAD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957588
Record name Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

CAS RN

36183-27-4
Record name NSC75103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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